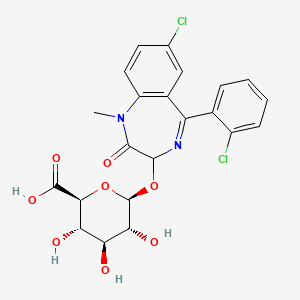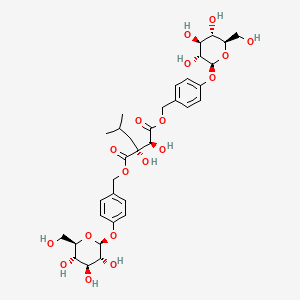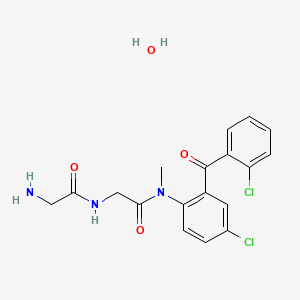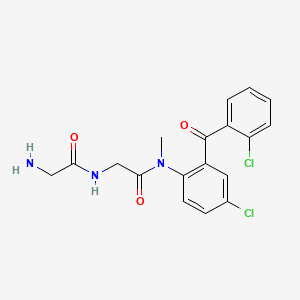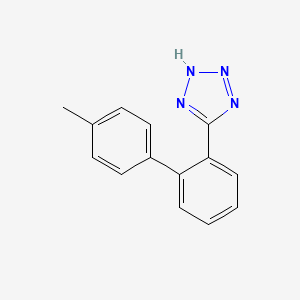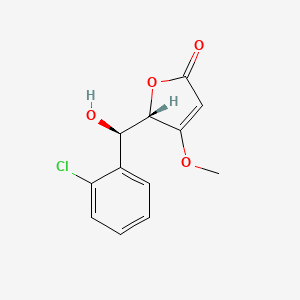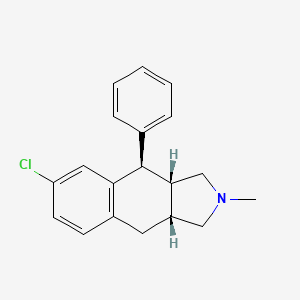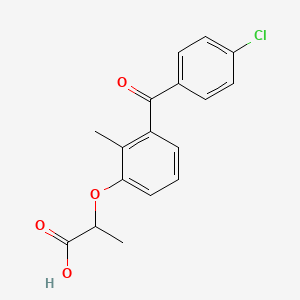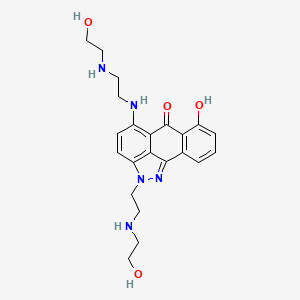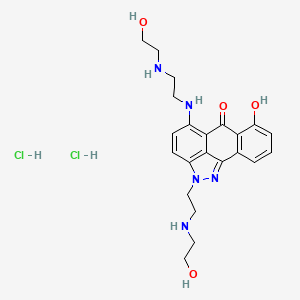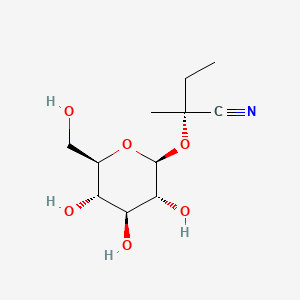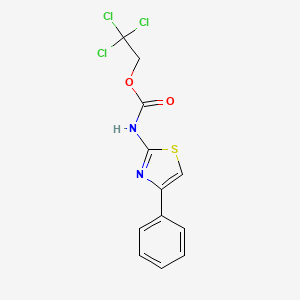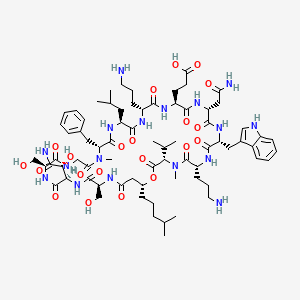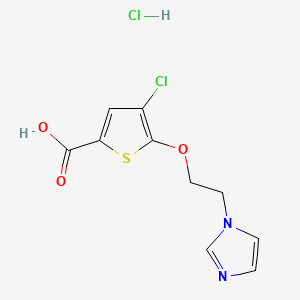
LG 82-4-01
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
LG 82-4-01 is a complex organic compound that features a combination of imidazole, ethoxy, chlorothiophene, and carboxylic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of LG 82-4-01 typically involves multiple steps:
Formation of the Imidazole Derivative: The imidazole ring is first synthesized through the reaction of glyoxal and ammonia.
Ethoxylation: The imidazole derivative is then reacted with ethylene oxide to introduce the ethoxy group.
Chlorothiophene Formation: The chlorothiophene moiety is synthesized separately through chlorination of thiophene.
Coupling Reaction: The imidazole-ethoxy derivative is coupled with the chlorothiophene derivative under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.
Substitution: The chlorine atom on the thiophene ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
LG 82-4-01 has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its imidazole and thiophene moieties which are known to interact with biological targets.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of LG 82-4-01 involves its interaction with various molecular targets:
Molecular Targets: The imidazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity.
Pathways Involved: The compound may affect signaling pathways that involve imidazole-binding proteins, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
5-(2-Methylimidazol-1-yl)isophthalic acid: Similar in having an imidazole ring but differs in the substitution pattern and functional groups.
2-(1-Imidazolyl)ethoxybenzoic acid: Shares the imidazole and ethoxy groups but has a benzoic acid moiety instead of chlorothiophene.
Uniqueness
LG 82-4-01 is unique due to its combination of functional groups, which provides a distinct set of chemical properties and potential applications. The presence of both imidazole and chlorothiophene rings in a single molecule is particularly noteworthy for its potential in medicinal chemistry and materials science.
Properties
CAS No. |
91505-19-0 |
|---|---|
Molecular Formula |
C10H10Cl2N2O3S |
Molecular Weight |
309.17 g/mol |
IUPAC Name |
4-chloro-5-(2-imidazol-1-ylethoxy)thiophene-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C10H9ClN2O3S.ClH/c11-7-5-8(9(14)15)17-10(7)16-4-3-13-2-1-12-6-13;/h1-2,5-6H,3-4H2,(H,14,15);1H |
InChI Key |
GPQCCNMZXMIFRS-UHFFFAOYSA-N |
SMILES |
C1=CN(C=N1)CCOC2=C(C=C(S2)C(=O)O)Cl.Cl |
Canonical SMILES |
C1=CN(C=N1)CCOC2=C(C=C(S2)C(=O)O)Cl.Cl |
Appearance |
Solid powder |
| 91505-19-0 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
5-(2-(1-imidazolyl)ethoxy)-4-chlorothiophene-2-carboxylic acid LG 82-4-01 Lg 82401 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


